

Application of Calcium Iodide in Perovskite Solar Cell Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium;iodide*

Cat. No.: *B14125375*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their rapid increase in power conversion efficiency (PCE). However, long-term stability remains a significant hurdle for commercialization. Recent research has explored the use of various additives and doping strategies to enhance both the efficiency and stability of PSCs. Among these, calcium iodide (CaI₂) has shown potential in improving the performance and durability of perovskite materials. This document provides detailed application notes and experimental protocols for the use of calcium iodide in the synthesis of perovskite solar cells, targeting both the perovskite active layer and the electron transport layer.

I. Application of Calcium Iodide as a Dopant in the Perovskite Active Layer

Incorporating calcium ions (Ca²⁺) into the perovskite crystal lattice, typically by adding calcium iodide to the precursor solution, can significantly enhance the stability of the perovskite phase. This is particularly relevant for all-inorganic perovskites like cesium lead iodide (CsPbI₃), which have desirable thermal stability but can suffer from phase instability at room temperature.

Mechanism of Action

The introduction of smaller Ca^{2+} cations (ionic radius of ~ 100 pm) to partially substitute the larger Pb^{2+} ions (ionic radius of ~ 119 pm) can induce lattice strain and modify the Goldschmidt tolerance factor of the perovskite structure. This modification can help to stabilize the desired photoactive perovskite phase (e.g., the γ -phase of CsPbI_3) and prevent its degradation into non-perovskite phases. Furthermore, calcium doping can influence the crystallization kinetics, potentially leading to improved film morphology and reduced defect densities. It has been suggested that Ca^{2+} can reside at the interstitial sites of the PbI_6 octahedrons, which can inhibit iodide ion migration, a key degradation pathway in perovskite solar cells.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells with and without calcium iodide doping in the active layer.

Perovskite Composite	CaI ₂ Doping (%)	PCE (%)	Voc (V)	J _{sc} (mA/cm ²)	FF (%)	Reference
$\gamma\text{-CsPbI}_3$	0	-	-	-	-	[2]
$\gamma\text{-CsPbI}_3$	0.1	-	-	-	-	[2]
$\gamma\text{-CsPbI}_3$	0.25	-	-	-	-	[2]
$\gamma\text{-CsPbI}_3$	0.5	-	-	-	-	[2]
$\gamma\text{-CsPbI}_3$	1	-	-	-	-	[2]
$\gamma\text{-CsPbI}_3$	2	9.20	-	-	-	[2]

Note: Detailed values for Voc, J_{sc}, and FF for all concentrations were not available in the cited source.

Experimental Protocol: Synthesis of Ca^{2+} -Doped $\gamma\text{-CsPbI}_3$ Perovskite Films

This protocol is based on the methodology for preparing $\gamma\text{-CsPbI}_3$ films with improved stability through CaI_2 doping.[\[2\]](#)

1. Precursor Solution Preparation ($\text{CsPb}_{1-x}\text{Ca}_x\text{I}_3$):

- Prepare individual stock solutions of CsI , PbI_2 , and CaI_2 in a suitable solvent such as dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO).
- To prepare the final precursor solution, mix the stock solutions of CsI , PbI_2 , and CaI_2 in the desired molar ratios to achieve the target doping concentration (e.g., $x = 0.00, 0.001, 0.0025, 0.005, 0.01, 0.02$).
- For example, to prepare a 1 M solution of $\text{CsPb}_{0.98}\text{Ca}_{0.02}\text{I}_3$, you would mix appropriate volumes of CsI , PbI_2 , and CaI_2 stock solutions to achieve a final concentration of 1 M CsI , 0.98 M PbI_2 , and 0.02 M CaI_2 .
- Stir the final precursor solution at room temperature for at least 2 hours before use.

2. Substrate Preparation:

- Clean fluorine-doped tin oxide (FTO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen stream and then treat with UV-ozone for 15 minutes prior to deposition of the subsequent layers.

3. Deposition of Electron Transport Layer (ETL):

- Deposit a compact TiO_2 layer on the cleaned FTO substrates. (A detailed protocol for a Ca-doped TiO_2 ETL is provided in Section II).

4. Perovskite Film Deposition (One-Step Spin-Coating):

- Transfer the substrates into a nitrogen-filled glovebox.
- Dispense an appropriate volume (e.g., 40 μL) of the prepared $\text{CsPb}_{1-x}\text{Ca}_x\text{I}_3$ precursor solution onto the ETL-coated substrate.
- Spin-coat the precursor solution at a suitable speed (e.g., 4000 rpm) for a specified duration (e.g., 30 seconds).

- During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. The timing of the anti-solvent drop is critical and should be optimized (e.g., 10-15 seconds into the spin-coating).
- Anneal the substrates on a hotplate at a relatively low temperature (e.g., 60°C) for a specified time (e.g., 10 minutes) to form the γ -CsPbI₃ phase.

5. Deposition of Hole Transport Layer (HTL) and Metal Electrode:

- Deposit a hole transport layer (e.g., Spiro-OMeTAD) onto the perovskite film via spin-coating.
- Finally, thermally evaporate a metal back contact (e.g., gold or silver) to complete the device.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for CaI₂-doped perovskite solar cell fabrication.

II. Application of Calcium in the Electron Transport Layer (ETL)

Calcium can also be incorporated into the electron transport layer, such as titanium dioxide (TiO_2), to improve its electronic properties and enhance the overall performance of the perovskite solar cell. Ca-doping in TiO_2 can modify its band structure, improve electron mobility, and reduce charge recombination at the ETL/perovskite interface.

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells using Ca-doped TiO_2 as the electron transport layer.

ETL Composition	PCE (%)	Voc (V)	Jsc (mA/cm ²)	FF (%)	Reference
Pristine TiO_2	~5	-	15	-	[1]
1 wt% Ca-doped TiO_2	9.48	-	-	-	[1]
2 wt% Ca-doped TiO_2	9.79	-	19.3	-	[1]
3 wt% Ca-doped TiO_2	7.27	-	-	-	[1]

Note: Detailed values for Voc and FF were not available in the cited source.

Experimental Protocol: Synthesis of Ca-doped TiO_2 ETL

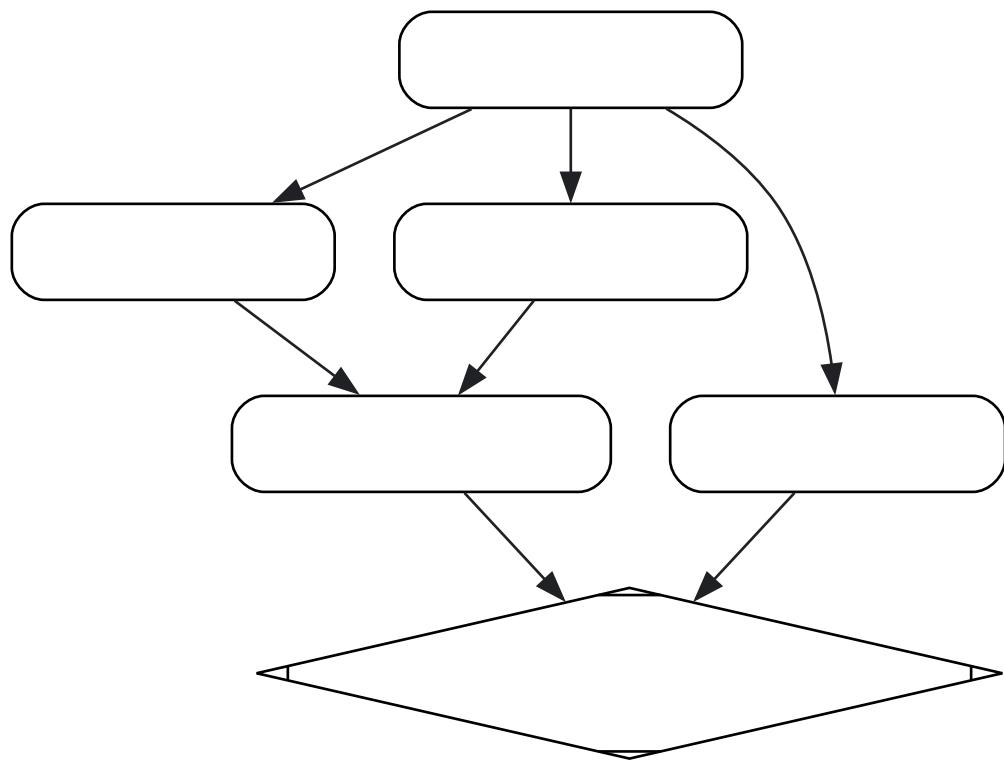
This protocol is based on the modified sol-gel method for preparing Ca-doped TiO_2 films.[\[3\]](#)[\[4\]](#)

1. Sol-Gel Precursor Preparation:

- Pristine TiO_2 sol: Prepare a solution containing titanium (IV) isopropoxide (TTIP), ethanol, and HCl. For example, a 0.12 M solution of TTIP and 0.12 M HCl in ethanol.
- Ca-doped TiO_2 sol: Employ compositional engineering to obtain the desired weight percentage of calcium doping. For a $\text{Ti}(1-x)\text{Ca}_x\text{O}$ composition, add the corresponding amount of a calcium precursor (e.g., calcium nitrate) to the pristine TiO_2 sol-gel solution. For instance, for a 2 wt% Ca-doping, add the calculated amount of calcium nitrate to the TTIP, ethanol, and HCl mixture.
- Stir the sol-gel solutions vigorously for at least 1 hour.

2. Substrate Preparation:

- Clean FTO-coated glass substrates as described in Section I, step 2.


3. Deposition of Ca-doped TiO₂ ETL:

- Deposit a thin layer (e.g., 40 nm) of the prepared Ca-doped TiO₂ sol-gel solution onto the FTO substrate using spin-coating (e.g., 3500 RPM).
- Anneal the coated substrates at a high temperature (e.g., 500°C) for 1 hour to form the crystalline Ca-doped TiO₂ layer.

4. Subsequent Layer Deposition:

- Proceed with the deposition of the perovskite active layer, hole transport layer, and metal electrode as described in a standard perovskite solar cell fabrication protocol (e.g., Section I, steps 4 and 5).

Logical Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Effect of Ca-doping on TiO₂ ETL and PSC performance.

III. Concluding Remarks

The use of calcium iodide as a dopant in either the perovskite active layer or the electron transport layer presents a viable strategy for enhancing the performance and stability of perovskite solar cells. The optimal doping concentration is crucial, as excessive amounts can be detrimental to performance. The provided protocols offer a foundation for researchers to explore the potential of calcium iodide in their specific perovskite systems. Further research is warranted to fully elucidate the underlying mechanisms and to optimize the integration of calcium iodide for achieving highly efficient and stable perovskite solar cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 3. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- To cite this document: BenchChem. [Application of Calcium Iodide in Perovskite Solar Cell Synthesis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14125375#application-of-calcium-iodide-in-the-synthesis-of-perovskite-solar-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com